molecular formula C12H12N2O4S B14870453 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

Cat. No.: B14870453
M. Wt: 280.30 g/mol
InChI Key: OPXSEFUFMTUCAV-UHFFFAOYSA-N
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Description

3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with amino and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with suitable reagents under controlled conditions. For instance, the reaction can be carried out using hypochlorite oxidation, which proceeds regio- and stereoselectively depending on the nature of the solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of certain kinases, which play crucial roles in cellular signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives sets it apart from other similar compounds.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C12H12N2O4S/c1-4(2)6-3-5(11(15)16)7-8(13)9(12(17)18)19-10(7)14-6/h3-4H,13H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

OPXSEFUFMTUCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N

Origin of Product

United States

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